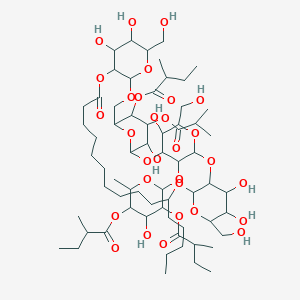
4-Acetylaminobiphenyl
Overview
Description
4-Acetylaminobiphenyl is a compound related to 4-aminobiphenyl, which is a known carcinogen found in tobacco smoke. It has been studied for its carcinogenic properties and metabolic pathways in various organisms, including rats and humans . The compound has been shown to undergo N-hydroxylation, a metabolic process that can lead to the formation of reactive intermediates capable of binding to DNA and potentially initiating carcinogenesis .
Synthesis Analysis
The synthesis of related biphenyl compounds has been achieved through various methods. For instance, 4'-Acetyl-4-methoxybiphenyl (AMB), a compound structurally similar to this compound, was synthesized using a catalytic Suzuki cross-coupling reaction . Another approach involved the synthesis of enantiopure 4-N-acetylamino-1-benzoylcyclopent-2-enes starting from enaminones, which were then N-acetylated and reduced to yield the desired products . Additionally, a novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC as a coupling reagent, demonstrating the versatility of synthetic methods for acetylaminobiphenyl derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of AMB was determined to be noncentrosymmetric with an orthorhombic unit cell, featuring parallel alignment of planar molecules . The crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, was also determined, revealing hydrogen-bonded dimers and specific dihedral angles for the substituent groups .
Chemical Reactions Analysis
The chemical reactivity of this compound has been explored in the context of its metabolism and DNA-binding potential. N-Hydroxy-4-acetylaminobiphenyl, a metabolite of this compound, has been shown to be a potent carcinogen capable of inducing various types of tumors in rats . The metabolism of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by human uroepithelial cells has been studied, revealing the formation of DNA adducts through enzymatic activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been inferred from related studies. The crystal structure analysis of AMB provides insights into the polar nature of the compound and its molecular dipole moments . The mutagenicity of this compound in Salmonella typhimurium strains expressing different levels of acetyltransferases suggests that the compound's reactivity is influenced by enzymatic activity . Additionally, the synthesis of cyclic α-aminophosphonates using acetyl chloride indicates the reactivity of acetyl groups in the presence of various reagents .
Scientific Research Applications
Metabolic Activation and Carcinogenicity
4-Acetylaminobiphenyl (4-AABP) undergoes metabolic activation, producing N-hydroxy-4-acetylaminobiphenyl, which has been identified as a significant carcinogen in rats. This metabolite is excreted as a conjugate and is known for its strong carcinogenicity, particularly as a mammary carcinogen and in inducing ear-duct carcinomas and forestomach papillomas upon oral administration in rats (Miller, Wyatt, Miller, & Hartmann, 1961).
Mutagenicity Studies
4-AABP has shown significant mutagenic activity in Salmonella typhimurium strains, particularly those expressing various levels of acetyltransferases. This mutagenicity indicates a correlation between bacterial acetyltransferase activity and the mutagenicity of 4-AABP (Dang & Mcqueen, 1999).
Metabolism and Nucleic Acid Binding
In studies involving cultured human uroepithelial cells, metabolic activation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) was examined. It was found that human uroepithelial cells contain microsomal acetyl transferases capable of converting proximate metabolites of AABP to reactive electrophiles that bind to DNA. This finding is significant for understanding the role of metabolic activation in bladder carcinogenesis (Swaminathan & Reznikoff, 1992).
Therapeutic Applications
While most research focuses on the carcinogenic and mutagenic aspects of 4-AABP, there are studies on related compounds like 4-phenylbutyrate (4-PBA) showing neuroprotective effects and potential in treating cerebral ischemia. 4-PBA, for instance, has been found to reduce ER-mediated apoptosis and inflammation in cerebral ischemic injury, suggesting a novel approach for stroke treatment (Qi et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Acetylaminobiphenyl is human DNA, specifically the uroepithelial cells . The compound interacts with these cells, leading to various biochemical reactions that can result in cytotoxic and genotoxic effects .
Mode of Action
This compound is metabolically converted into a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions . The genotoxic and carcinogenic effects of this compound are exhibited only when it is metabolically converted to this reactive form .
Biochemical Pathways
The metabolic activation of this compound involves its conversion into N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) and N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP), which are the proximate carcinogenic metabolites of the compound . These metabolites are then converted into reactive electrophiles that bind to DNA . The occurrence of these acetyl transferases in the target organ suggests that metabolic activation of some proximate metabolites of this compound could occur directly in human uroepithelial cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolic activation via N-hydroxylation, primarily catalyzed by cytochrome P450 1A2 . This is followed by O-sulfation and O-acetylation by sulfotransferase 1A1 and arylamine N-acetyltransferase 2 .
Result of Action
The result of the action of this compound is the formation of DNA adducts, specifically N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP), in the DNA of human uroepithelial cells . This DNA damage can lead to the induction of human urinary bladder cancers .
Action Environment
The action of this compound is influenced by environmental factors, as the compound is an environmental chemical . Its metabolites interact with biological macromolecules, resulting in cytotoxic and genotoxic effects . The interaction of these metabolites with DNA can lead to the generation of antibodies in bladder cancer patients .
properties
IUPAC Name |
N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDILRDQOVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8039243 | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DILUTED METHANOL | |
CAS RN |
4075-79-0 | |
| Record name | N-Acetyl-4-aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[1,1'-biphenyl]-4-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-phenylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)










